6-methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
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Overview
Description
6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a spiro linkage between a beta-carboline and an indole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core.
Spirocyclization: The beta-carboline core is then subjected to spirocyclization with an indole derivative. This step often requires the use of strong bases or Lewis acids to facilitate the formation of the spiro linkage.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives, altering the compound’s pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups, potentially enhancing the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro or tetrahydro compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
Biologically, this compound is of interest due to its potential interactions with biological targets. Studies may focus on its binding affinity to receptors, enzymes, or other biomolecules, and its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic applications are investigated. This includes its use as a lead compound for drug development, particularly for conditions where beta-carbolines have shown promise, such as neurological disorders and cancer.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials or intermediates used in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological functions.
Enzymes: It could inhibit or activate enzymes involved in critical biochemical pathways, affecting cellular metabolism and signaling.
Pathways: The compound may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive and therapeutic properties.
Harmaline: Similar to harmine, with additional effects on the central nervous system.
Tetrahydroharmine: A reduced form of harmine, with distinct pharmacological properties.
Uniqueness
6-methoxy-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to its spiro linkage, which imparts distinct structural and functional characteristics. This differentiates it from other beta-carbolines and indole derivatives, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-methoxy-1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C24H27N3O2/c1-15(2)11-13-27-21-7-5-4-6-19(21)24(23(27)28)22-17(10-12-25-24)18-14-16(29-3)8-9-20(18)26-22/h4-9,14-15,25-26H,10-13H2,1-3H3 |
InChI Key |
LKZLOLOHXHJTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)OC |
Origin of Product |
United States |
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